OTS514

Description

Structure

3D Structure

Properties

IUPAC Name |

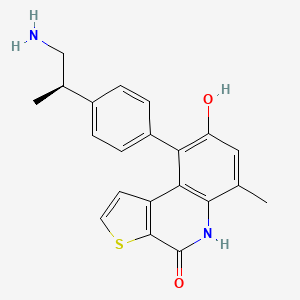

9-[4-[(2R)-1-aminopropan-2-yl]phenyl]-8-hydroxy-6-methyl-5H-thieno[2,3-c]quinolin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2S/c1-11-9-16(24)17(14-5-3-13(4-6-14)12(2)10-22)18-15-7-8-26-20(15)21(25)23-19(11)18/h3-9,12,24H,10,22H2,1-2H3,(H,23,25)/t12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETLNMOJNONWOY-LBPRGKRZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)C(C)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1NC(=O)C3=C2C=CS3)C4=CC=C(C=C4)[C@@H](C)CN)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

OTS514: An In-depth Technical Guide on the Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

OTS514 is a potent and selective small-molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/threonine kinase that is highly expressed in a variety of human cancers and correlates with poor prognosis, while having limited expression in normal adult tissues. This differential expression makes TOPK an attractive target for cancer therapy. OTS514 has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest, apoptosis, and inhibiting cytokinesis. This technical guide provides a comprehensive overview of the mechanism of action of OTS514 in cancer cells, including its effects on key signaling pathways, quantitative data on its efficacy, and detailed experimental protocols.

Data Presentation: Quantitative Efficacy of OTS514

OTS514 exhibits potent inhibitory activity against TOPK and demonstrates significant growth-inhibitory effects across a range of cancer cell lines.

| Parameter | Value | Reference |

| Target | T-LAK cell-originated protein kinase (TOPK)/PDZ-binding kinase (PBK) | [1] |

| IC50 (TOPK cell-free assay) | 2.6 nM | [1] |

Table 1: In Vitro Inhibitory Activity of OTS514

| Cancer Type | Cell Line | IC50 (nM) | Reference |

| Kidney Cancer | VMRC-RCW | 19.9 - 44.1 | [1] |

| Caki-1 | 19.9 - 44.1 | [1] | |

| Caki-2 | 19.9 - 44.1 | [1] | |

| 769-P | 19.9 - 44.1 | [1] | |

| 786-O | 19.9 - 44.1 | [1] | |

| Ovarian Cancer | ES-2 | 3.0 - 46 | [1] |

| Various other lines | 3.0 - 46 | [1] |

Table 2: Growth Inhibitory Effect (IC50) of OTS514 on Various Cancer Cell Lines

Core Mechanism of Action: TOPK Inhibition

OTS514 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK. TOPK plays a crucial role in mitosis, particularly in cytokinesis. Inhibition of TOPK by OTS514 leads to a failure of cancer cells to complete cell division, resulting in apoptosis.

Signaling Pathways Modulated by OTS514

Inhibition of TOPK by OTS514 triggers a cascade of downstream signaling events that collectively contribute to its anti-tumor activity. These include the disruption of major survival pathways and the activation of tumor-suppressive pathways.

Disruption of Pro-Survival Signaling: AKT, p38 MAPK, and NF-κB

OTS514 treatment leads to the downregulation of key pro-survival signaling pathways, including the PI3K/AKT, p38 MAPK, and NF-κB pathways. The precise mechanisms of how TOPK regulates these pathways are still under investigation, but it is evident that its inhibition has a significant impact on their activity.

Activation of FOXO3 and Downregulation of E2F Targets

A critical consequence of OTS514-mediated TOPK inhibition is the activation of the FOXO3a transcription factor. Activated FOXO3a upregulates the expression of cell cycle inhibitors p21 and p27, leading to cell cycle arrest. Additionally, OTS514 treatment has been shown to downregulate the expression of E2F target genes, which are crucial for cell cycle progression.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of OTS514 on cancer cell proliferation and viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of OTS514 in complete growth medium. Remove the medium from the wells and add 100 µL of the OTS514 dilutions or vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Formazan (B1609692) Solubilization: Incubate for 2-4 hours at 37°C. After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the percentage of viability against the logarithm of the OTS514 concentration.

Western Blot Analysis

This protocol is used to detect changes in the expression and phosphorylation status of proteins in signaling pathways affected by OTS514.

-

Cell Treatment and Lysis: Seed cancer cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of OTS514 or vehicle control for the desired time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein lysates by boiling with Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., phospho-TOPK, total TOPK, phospho-AKT, total AKT, phospho-p38, total p38, phospho-IκBα, total IκBα, FOXO3a, p21, p27, and a loading control like GAPDH or β-actin) overnight at 4°C. Antibody dilutions should be optimized according to the manufacturer's instructions (typically 1:1000).

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibodies (e.g., anti-rabbit or anti-mouse IgG, typically at 1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of OTS514 on cell cycle distribution.

-

Cell Treatment: Seed cancer cells in 6-well plates and treat with OTS514 or vehicle control for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.

-

Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Efficacy

In vivo studies using xenograft models have demonstrated the anti-tumor efficacy of TOPK inhibitors. For instance, oral administration of OTS514 has been shown to significantly prolong the overall survival in an ES-2 ovarian cancer abdominal dissemination xenograft model[1]. Mouse xenograft studies with human lung cancer cells also confirmed the in vivo efficacy of OTS514[1]. However, these studies also noted potential hematopoietic toxicity at higher doses, which may require further investigation and formulation strategies for clinical development.

Conclusion

OTS514 is a promising anti-cancer agent that targets TOPK, a kinase critical for cancer cell proliferation and survival. Its mechanism of action is multifaceted, involving the direct inhibition of cytokinesis and the modulation of key signaling pathways that control cell cycle progression and apoptosis. The potent and selective nature of OTS514, combined with its demonstrated efficacy in preclinical models, warrants further investigation for its potential clinical application in the treatment of various human cancers. This technical guide provides a foundational understanding of the molecular mechanisms underlying the anti-tumor activity of OTS514, offering valuable insights for researchers and drug development professionals in the field of oncology.

References

TOPK Inhibitor OTS514: A Technical Guide to its Signaling Pathway and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the T-LAK cell-originated protein kinase (TOPK) inhibitor, OTS514. TOPK, a member of the mitogen-activated protein kinase kinase (MAPKK) family, is frequently overexpressed in a multitude of human cancers and correlates with poor prognosis, making it a compelling target for anti-cancer therapy. OTS514 has emerged as a potent and selective small molecule inhibitor of TOPK, demonstrating significant anti-tumor activity in preclinical models. This document details the mechanism of action of OTS514, its impact on downstream signaling pathways, and provides a summary of its efficacy across various cancer cell lines. Furthermore, this guide includes detailed experimental protocols for key assays and visual representations of the signaling cascades and experimental workflows to facilitate further research and development of TOPK-targeted therapies.

Introduction to TOPK and the Inhibitor OTS514

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that plays a crucial role in mitosis, particularly in the process of cytokinesis. Its expression is tightly regulated in normal tissues but is found to be significantly upregulated in a wide range of malignancies, including but not limited to, lung, breast, ovarian, kidney, and hematological cancers.[1][2][3] The overexpression of TOPK is often associated with tumor progression, metastasis, and resistance to therapy.

OTS514 is a small molecule inhibitor that demonstrates high potency and selectivity for TOPK, with an in vitro IC50 of 2.6 nM. By targeting the kinase activity of TOPK, OTS514 disrupts critical cellular processes in cancer cells, leading to cell cycle arrest and apoptosis.[1] Its efficacy has been demonstrated in numerous cancer cell lines and in vivo xenograft models, highlighting its potential as a therapeutic agent.[1][3]

Mechanism of Action and Signaling Pathway

OTS514 exerts its anti-tumor effects by directly inhibiting the kinase activity of TOPK. This inhibition sets off a cascade of downstream events that ultimately lead to cancer cell death. The core mechanism involves the disruption of cytokinesis, the final stage of cell division, resulting in multinucleated cells and subsequent apoptosis.

Downstream Signaling Cascades

Inhibition of TOPK by OTS514 leads to the modulation of several critical signaling pathways that are essential for cancer cell survival and proliferation:

-

FOXM1 Signaling: A key downstream effector of TOPK signaling is the Forkhead Box M1 (FOXM1) transcription factor. While TOPK does not directly phosphorylate FOXM1, it regulates its activity. The inhibition of TOPK by OTS514 leads to a reduction in the levels of phosphorylated (active) FOXM1.[4] FOXM1 is a master regulator of G2/M transition and mitotic progression, and its downregulation contributes significantly to the cell cycle arrest observed with OTS514 treatment.

-

AKT, p38 MAPK, and NF-κB Pathways: OTS514 treatment has been shown to disrupt pro-survival signaling pathways, including the PI3K/AKT, p38 MAPK, and NF-κB pathways.[1][4] The inhibition of these pathways further contributes to the induction of apoptosis and suppression of tumor growth.

-

Induction of Apoptosis: The culmination of these signaling disruptions is the induction of programmed cell death, or apoptosis. OTS514 treatment leads to the cleavage of PARP and activation of caspases, hallmarks of apoptotic cell death.[5]

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway of OTS514.

Caption: OTS514 inhibits TOPK, leading to downstream effects.

Quantitative Data Summary

OTS514 has demonstrated potent anti-proliferative activity across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (nM) |

| Various | Multiple Myeloma | 11.6 - 29.4 |

| VMRC-RCW | Kidney Cancer | 19.9 - 44.1 |

| Caki-1 | Kidney Cancer | 19.9 - 44.1 |

| Caki-2 | Kidney Cancer | 19.9 - 44.1 |

| 769-P | Kidney Cancer | 19.9 - 44.1 |

| 786-O | Kidney Cancer | 19.9 - 44.1 |

| Various | Ovarian Cancer | 3.0 - 46 |

Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics.

Experimental Protocols

The following are detailed protocols for key experiments commonly used to characterize the effects of OTS514.

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 of OTS514 in a cancer cell line.

Workflow Diagram:

Caption: Workflow for a typical MTT-based cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete growth medium

-

OTS514 stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilizing agent (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Prepare serial dilutions of OTS514 in complete growth medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest OTS514 concentration.

-

Remove the medium from the wells and add 100 µL of the OTS514 dilutions or vehicle control.

-

Incubate the plate for 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of the solubilizing agent to each well.

-

Gently pipette up and down to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis

This protocol is for assessing the effect of OTS514 on the expression and phosphorylation status of target proteins.

Workflow Diagram:

Caption: General workflow for Western blot analysis.

Materials:

-

Cancer cell line of interest

-

OTS514

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-TOPK, anti-p-FOXM1, anti-FOXM1, anti-cleaved PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Plate cells and treat with various concentrations of OTS514 for the desired time period (e.g., 24 or 48 hours).

-

Lyse the cells in RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells after OTS514 treatment using flow cytometry.

Workflow Diagram:

Caption: Workflow for Annexin V/PI apoptosis assay.

Materials:

-

Cancer cell line of interest

-

OTS514

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with OTS514 at various concentrations for a specified time (e.g., 48 hours).

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Clinical Development Status

As of the latest available information, OTS514 has been extensively evaluated in preclinical studies. However, there is no publicly available information indicating that OTS514 has entered formal clinical trials with a registered NCT (National Clinical Trial) identifier. The development of TOPK inhibitors is an active area of research, and companies like Oncotelic Therapeutics are involved in advancing this class of drugs.[6][7][8][9] Researchers and drug development professionals are encouraged to monitor clinical trial registries and publications from relevant pharmaceutical companies for the most up-to-date information on the clinical status of OTS514 and other TOPK inhibitors.

Conclusion

OTS514 is a promising, potent inhibitor of TOPK with significant anti-cancer activity demonstrated in a variety of preclinical models. Its mechanism of action, centered on the disruption of mitosis and key survival signaling pathways, provides a strong rationale for its continued investigation as a therapeutic agent. The data and protocols presented in this guide are intended to support the research community in further elucidating the therapeutic potential of OTS514 and advancing the development of TOPK-targeted therapies for the treatment of cancer.

References

- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDZ-binding kinase inhibitor OTS514 suppresses the proliferation of oral squamous carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Oncotelic Initiates Phase 1 Trial Evaluating CA4P in Combination with Pembrolizumab for Melanoma - BioSpace [biospace.com]

- 7. Early County Gin Inc. - Stock Quotes [earlycountygin.com]

- 8. Pipeline – Oncotelic [oncotelic.com]

- 9. Oncotelic Therapeutics Receives FDA Clearance for Phase 2 Clinical Trial of OT-101/Pembroluzimab Combination for Mesothelioma (M201) [drug-dev.com]

The Potent Anti-Myeloma Activity of OTS514: A Deep Dive into its Downstream Targets

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Multiple myeloma (MM), a malignancy of plasma cells, remains a significant therapeutic challenge. The novel small molecule inhibitor, OTS514, has demonstrated potent anti-myeloma activity in preclinical models, offering a promising new avenue for treatment. This technical guide provides a comprehensive overview of the downstream targets of OTS514 in multiple myeloma, detailing its mechanism of action and the key signaling pathways it modulates.

OTS514 is a highly potent inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), with a median inhibitory concentration (IC50) of 2.6 nM. TOPK is a mitotic kinase that is overexpressed in various cancers, including multiple myeloma, and is associated with tumor cell proliferation and poor patient prognosis.[1] OTS514 exerts its anti-myeloma effects by inducing cell cycle arrest and apoptosis, even at nanomolar concentrations.[1][2] Notably, it exhibits preferential killing of malignant CD138+ plasma cells, the hallmark of multiple myeloma.[1]

Key Downstream Effects of OTS514

The inhibition of TOPK by OTS514 triggers a cascade of downstream events that collectively suppress myeloma cell growth and survival. These effects are multifaceted, impacting critical cellular processes including cell cycle regulation, apoptosis, and pro-survival signaling.

Modulation of Cell Cycle and Apoptosis Regulators

OTS514 treatment leads to a significant upregulation of the Forkhead box protein O3 (FOXO3).[1][2] FOXO3 is a transcription factor that acts as a tumor suppressor by promoting the expression of genes involved in cell cycle arrest and apoptosis. Key downstream targets of FOXO3 that are elevated following OTS514 treatment include the cyclin-dependent kinase inhibitors CDKN1A (p21) and CDKN1B (p27).[1][2] The induction of p21 and p27 contributes to the observed G1 cell cycle arrest in myeloma cells.[3]

Concurrently, OTS514 treatment leads to a reduction in the levels of Forkhead box M1 (FOXM1), a transcription factor that plays a crucial role in cell cycle progression and is often overexpressed in cancer.[1][2] The induction of apoptosis is further evidenced by the cleavage of poly (ADP-ribose) polymerase (PARP) and an increase in caspase-3/7 activity.[3][4]

Disruption of Pro-Survival Signaling Pathways

A critical aspect of OTS514's mechanism of action is its ability to disrupt multiple pro-survival signaling pathways that are frequently dysregulated in multiple myeloma.

-

AKT Pathway: OTS514 has been shown to reduce the phosphorylation of AKT, a key kinase that promotes cell survival and proliferation, in some multiple myeloma cell lines.[2]

-

MAPK Pathway: The inhibitor effectively reduces the phosphorylation of p38 mitogen-activated protein kinase (MAPK), a pathway implicated in the oncogenic bone marrow microenvironment of multiple myeloma.[1][2]

-

NF-κB Pathway: OTS514 treatment disrupts the NF-κB signaling pathway by decreasing the phosphorylation of IκBα, an inhibitor of NF-κB.[1][2] This leads to the suppression of NF-κB's pro-survival and pro-inflammatory functions.

-

STAT3 and β-catenin Signaling: In vivo studies using xenograft models have demonstrated that OTS514 can decrease the phosphorylation of STAT3 and the levels of β-catenin, two other important mediators of cancer cell proliferation and survival.[4]

The effects of OTS514 appear to be independent of the p53 tumor suppressor protein's mutational status, broadening its potential therapeutic applicability.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of OTS514 in multiple myeloma.

| Parameter | Value | Reference |

| OTS514 IC50 for TOPK Kinase Activity | 2.6 nM |

| In Vivo Efficacy of OTS964 (Oral formulation) | Details | Reference |

| Model | Aggressive mouse xenograft | [1] |

| Dosage | 100 mg/kg, orally, 5 days a week | [1] |

| Tumor Size Reduction | 48% - 81% compared to control | [1] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by OTS514 and a typical experimental workflow for evaluating its effects.

Caption: OTS514 inhibits TOPK, leading to downstream effects on cell cycle, apoptosis, and pro-survival pathways.

Caption: A typical experimental workflow for evaluating the anti-myeloma effects of OTS514.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of these findings. The following outlines the core protocols employed in the preclinical evaluation of OTS514.

Cell Viability Assay (MTT)

-

Cell Seeding: Plate human myeloma cell lines (HMCLs) in 96-well plates at a density of 1-2 x 10^4 cells per well.

-

Drug Treatment: Treat cells with increasing concentrations of OTS514 for 72 hours.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add solubilization buffer (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values.

Western Blotting

-

Cell Lysis: Treat HMCLs with OTS514 for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-p38, p-IκBα, p-AKT, FOXM1, p21, p27, cleaved PARP, p-STAT3, β-catenin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment and Harvest: Treat HMCLs with OTS514 for 24 hours. Harvest and wash the cells with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

-

Staining: Wash the cells and resuspend them in a solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Mouse Xenograft Model

-

Cell Implantation: Subcutaneously inject human myeloma cells into the flank of immunodeficient mice (e.g., NOD/SCID).

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100 mm³).

-

Drug Administration: Administer OTS964 (the orally available derivative of OTS514) or vehicle control to the mice via oral gavage.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).

Conclusion and Future Directions

OTS514 represents a promising therapeutic agent for multiple myeloma due to its potent and specific inhibition of TOPK and its subsequent impact on a nexus of oncogenic signaling pathways. The preclinical data strongly support the continued investigation of TOPK inhibitors in the clinical setting for multiple myeloma. Future research should focus on elucidating the mechanisms of potential resistance to OTS514 and exploring rational combination therapies to further enhance its anti-myeloma efficacy. The synergistic effects observed with lenalidomide (B1683929) provide a strong rationale for evaluating TOPK inhibition within existing myeloma treatment paradigms.[1][5]

References

- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

The Biological Function of OTS514 in Lung Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS514 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), a serine/threonine kinase overexpressed in various malignancies, including lung cancer. Upregulation of TOPK is associated with poor prognosis, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the biological function of OTS514 in lung cancer, focusing on its mechanism of action, effects on cellular processes, and impact on key signaling pathways. This document synthesizes preclinical data, details relevant experimental methodologies, and presents complex biological interactions through structured data and visualizations to support further research and drug development efforts in oncology.

Introduction to OTS514 and its Target: TOPK

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a member of the mitogen-activated protein kinase kinase (MAPKK) family.[1] Its expression is typically restricted to proliferating cells and is significantly elevated in a wide range of cancers, including non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).[1][2] High TOPK expression correlates with tumor progression and poor patient outcomes.[3] TOPK plays a crucial role in mitosis, cytokinesis, and the maintenance of cancer stem cells (CSCs).[1][4]

OTS514 is a highly potent inhibitor of TOPK with a half-maximal inhibitory concentration (IC50) in the low nanomolar range.[5] By targeting TOPK, OTS514 disrupts essential cellular processes in cancer cells, leading to growth suppression and cell death.

Mechanism of Action of OTS514 in Lung Cancer

The primary mechanism of action of OTS514 is the direct inhibition of the kinase activity of TOPK. This inhibition sets off a cascade of downstream effects that collectively contribute to its anti-tumor activity in lung cancer.

Inhibition of TOPK Kinase Activity

OTS514 binds to the ATP-binding pocket of TOPK, preventing its autophosphorylation and the subsequent phosphorylation of its downstream substrates.[6] This direct inhibition is the initial and most critical step in its biological function.

Disruption of Cytokinesis

A hallmark of OTS514's activity is the induction of cytokinesis failure.[4] TOPK is essential for the final stage of cell division, and its inhibition by OTS514 leads to the formation of intercellular bridges and, ultimately, apoptotic cell death.[4]

Induction of Apoptosis and Cell Cycle Arrest

Treatment of lung cancer cells with OTS514 leads to a significant induction of apoptosis and arrest of the cell cycle.[4][5] The failure to complete cytokinesis is a major trigger for the apoptotic cascade.

Key Signaling Pathways Modulated by OTS514

OTS514's inhibition of TOPK has significant ramifications for several critical signaling pathways that are often dysregulated in lung cancer.

The TOPK-FOXM1 Axis

A pivotal downstream effector of TOPK is the Forkhead Box M1 (FOXM1) transcription factor.[1][4] TOPK phosphorylates and activates FOXM1, a master regulator of cell cycle progression and a key player in cancer stemness.[1] OTS514 treatment effectively suppresses FOXM1 activity, leading to the downregulation of its target genes, such as MELK, which are involved in cell proliferation and the maintenance of CSCs.[1]

Upstream Regulation and Crosstalk with Other Pathways

TOPK expression and activity in lung cancer are influenced by several upstream oncogenic drivers, including KRAS, MET, ALK, and EGFR.[2][7][8] Furthermore, TOPK signaling exhibits significant crosstalk with other major cancer-related pathways:

-

MAPK/ERK Pathway: In KRAS-mutated NSCLC, TOPK expression is regulated by the MAPK/ERK signaling pathway.[7][9]

-

PI3K/AKT Pathway: TOPK has been shown to influence the PI3K/AKT pathway, further impacting cell survival and proliferation.[3]

-

NF-κB Signaling: TOPK can promote the activation of NF-κB signaling, contributing to tumor progression.[7]

The following diagram illustrates the central role of TOPK and the impact of OTS514 on these interconnected signaling networks.

Quantitative Preclinical Data

The anti-tumor efficacy of OTS514 has been demonstrated across a range of lung cancer cell lines and in vivo models.

In Vitro Cytotoxicity

OTS514 exhibits potent cytotoxic effects against various lung cancer cell lines, with IC50 values in the nanomolar range.

| Cell Line | Lung Cancer Subtype | IC50 (nM) | Reference |

| Adherent SCLC | |||

| SBC-3 | SCLC | 1.3 - 8.4 | [6] |

| H446 | SCLC | 1.3 - 8.4 | [6] |

| H69AR | SCLC | 1.3 - 8.4 | [6] |

| Suspension SCLC | |||

| H69 | SCLC | 0.4 - 7.2 | [1] |

| H82 | SCLC | 0.4 - 7.2 | [1] |

| H524 | SCLC | 0.4 - 7.2 | [1] |

| H146 | SCLC | 39.3 | [1] |

| H2171 | SCLC | 42.6 | [1] |

| NSCLC | |||

| A549 | NSCLC (KRAS G12C) | Not specified, but effective | [7] |

In Vivo Efficacy

In preclinical xenograft models of human lung cancer, OTS514 has demonstrated significant tumor growth inhibition and even complete tumor regression.

| Animal Model | Lung Cancer Model | Treatment Regimen | Outcome | Reference |

| Nude Mice | A549 (NSCLC) Xenograft | 1-5 mg/kg, i.v., daily for 2 weeks | Tumor regression | [5] |

| Nude Mice | LU-99 (NSCLC) Xenograft | Not specified for OTS514 | A precursor to OTS964 which showed complete tumor regression | [10] |

Induction of Apoptosis and Cell Cycle Arrest

Quantitative analysis of apoptosis and cell cycle distribution following OTS514 treatment reveals a significant increase in programmed cell death and alterations in cell cycle progression.

| Cell Line | Treatment | Apoptotic Cells (%) | Cell Cycle Arrest | Reference |

| H1299 (NSCLC) | 20 nM CFI-400945 (PLK4 inhibitor, similar effect) | ~40% | G2/M arrest and polyploidy | |

| A549 (NSCLC) | 20 nM CFI-400945 (PLK4 inhibitor, similar effect) | ~35% | G2/M arrest and polyploidy |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of OTS514's biological function in lung cancer.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of OTS514 on lung cancer cell lines.

Materials:

-

Lung cancer cell lines

-

96-well plates

-

Complete culture medium

-

OTS514 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed lung cancer cells in a 96-well plate at a density of 4 x 10³ (adherent) or 4 x 10⁴ (suspension) cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of OTS514 (e.g., 0-50 nM) and a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the medium.

-

Add 100 µL of solubilization solution to each well and incubate with shaking for 15 minutes to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in lung cancer cells treated with OTS514 using flow cytometry.

Materials:

-

Lung cancer cell lines

-

OTS514 stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells and treat with the desired concentrations of OTS514 (e.g., 10 or 20 nM) and a vehicle control for 48 hours.

-

Harvest the cells (including floating cells in the supernatant) and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the cell cycle distribution of lung cancer cells treated with OTS514.

Materials:

-

Lung cancer cell lines

-

OTS514 stock solution

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with OTS514 for the desired time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the samples on a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting

This protocol is for detecting the protein levels of TOPK, phosphorylated FOXM1, and total FOXM1 in lung cancer cells treated with OTS514.

Materials:

-

Lung cancer cell lysates

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-TOPK, anti-p-FOXM1, anti-FOXM1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated and control cells and determine the protein concentration.

-

Separate equal amounts of protein (e.g., 30-50 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation, e.g., 1:1000) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer, e.g., 1:2000) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Use β-actin as a loading control to normalize protein levels.

In Vivo Xenograft Model

This protocol outlines the establishment and treatment of a lung cancer xenograft model to evaluate the in vivo efficacy of OTS514.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Lung cancer cells (e.g., A549)

-

Matrigel (optional)

-

OTS514 for injection

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of lung cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS, with or without Matrigel) into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer OTS514 (e.g., 1-5 mg/kg) or vehicle control intravenously once a day for a specified period (e.g., two weeks).

-

Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

Conclusion

OTS514 is a promising therapeutic agent for the treatment of lung cancer due to its potent and selective inhibition of TOPK. Its biological function is characterized by the disruption of critical cellular processes, including cytokinesis, leading to cell cycle arrest and apoptosis in lung cancer cells. The modulation of the TOPK-FOXM1 signaling axis is a key downstream effect of OTS514 treatment. The extensive preclinical data, supported by the detailed experimental protocols provided in this guide, underscore the potential of OTS514 as a targeted therapy for lung cancer. Further investigation into potential resistance mechanisms and its efficacy in combination with other anti-cancer agents is warranted to fully realize its clinical potential.

References

- 1. TOPK (T‐LAK cell‐originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TOPK (T-LAK cell-originated protein kinase) inhibitor exhibits growth suppressive effect on small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting ALK-TOPK signaling pathway promotes cell apoptosis of ALK-positive NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]

- 10. Polo-like kinase 4 inhibition produces polyploidy and apoptotic death of lung cancers - PMC [pmc.ncbi.nlm.nih.gov]

The TOPK Inhibitor OTS514: A Comprehensive Technical Guide to its Role in Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

OTS514 is a potent and selective small molecule inhibitor of T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK). TOPK is a serine/theronine kinase that is highly expressed in a wide range of human cancers and correlates with poor prognosis, while having limited expression in normal adult tissues. This makes it an attractive target for cancer therapy. OTS514 has demonstrated significant anti-tumor activity in preclinical models by inducing cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the mechanism of action of OTS514, focusing on its role in cell cycle arrest, and presents relevant preclinical data and experimental methodologies.

Introduction

The dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell proliferation. Key regulators of the cell cycle, such as cyclin-dependent kinases (CDKs) and their inhibitors, are often mutated or aberrantly expressed in tumor cells. T-LAK cell-originated protein kinase (TOPK) has emerged as a critical player in tumorigenesis, involved in mitosis, cytokine signaling, and the DNA damage response. Elevated TOPK expression has been observed in numerous malignancies, including multiple myeloma, lung cancer, and kidney cancer, making it a compelling target for therapeutic intervention.[1]

OTS514 is a novel TOPK inhibitor with high potency, exhibiting an IC50 of 2.6 nM in cell-free assays.[2][3] It has been shown to effectively suppress the growth of cancer cells both in vitro and in vivo.[3] The primary mechanism of action of OTS514 involves the induction of cell cycle arrest, predominantly at the G1 phase, followed by apoptosis.[1]

Mechanism of Action: Induction of Cell Cycle Arrest

OTS514 exerts its effect on the cell cycle primarily through the inhibition of TOPK, which in turn modulates a cascade of downstream signaling pathways.

The TOPK Signaling Pathway and its Inhibition by OTS514

TOPK is a member of the MAPKK family and is involved in the activation of several downstream signaling pathways crucial for cell proliferation and survival, including the AKT, p38 MAPK, and NF-κB pathways.[1] OTS514, by directly inhibiting the kinase activity of TOPK, disrupts these signaling cascades.

dot

Caption: OTS514 Signaling Pathway in Cell Cycle Arrest.

Upregulation of FOXO3 and its Downstream Targets: p21 and p27

A key consequence of TOPK inhibition by OTS514 is the activation of the transcription factor FOXO3. In many cancer cells, FOXO3 is kept inactive in the cytoplasm through phosphorylation by kinases such as AKT.[1] By disrupting the AKT pathway, OTS514 promotes the dephosphorylation and nuclear translocation of FOXO3. Once in the nucleus, FOXO3 upregulates the transcription of several target genes, most notably the cyclin-dependent kinase inhibitors (CKIs) p21 (CDKN1A) and p27 (CDKN1B).[1] These proteins bind to and inhibit the activity of cyclin-CDK complexes, which are essential for the progression of the cell cycle, thereby inducing a G1 phase arrest.

Downregulation of Pro-proliferative Factors

In addition to upregulating cell cycle inhibitors, OTS514 also leads to the downregulation of factors that promote cell proliferation. One such factor is FOXM1, a transcription factor that plays a crucial role in G1/S and G2/M transitions.[1] TOPK inhibition by OTS514 has been shown to cause a loss of FOXM1.[1]

Quantitative Data on OTS514 Efficacy

The anti-proliferative activity of OTS514 has been quantified in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Kidney Cancer | |||

| VMRC-RCW | Renal Cell Carcinoma | 19.9 - 44.1 | [3] |

| Caki-1 | Renal Cell Carcinoma | 19.9 - 44.1 | [3] |

| Caki-2 | Renal Cell Carcinoma | 19.9 - 44.1 | [3] |

| 769-P | Renal Cell Carcinoma | 19.9 - 44.1 | [3] |

| 786-O | Renal Cell Carcinoma | 19.9 - 44.1 | [3] |

| Ovarian Cancer | |||

| Various Lines | Ovarian Cancer | 3.0 - 46 | [3] |

| Multiple Myeloma | |||

| HMCLs (various) | Multiple Myeloma | Nanomolar range | [1] |

Note: The specific IC50 values for the various ovarian and multiple myeloma cell lines were reported to be in the low nanomolar range but were not individually specified in the cited literature.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the general steps for analyzing the effect of OTS514 on the cell cycle distribution of cancer cells using propidium (B1200493) iodide (PI) staining and flow cytometry.

Objective: To quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle following treatment with OTS514.

Materials:

-

Cancer cell line of interest

-

OTS514

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% ice-cold ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of OTS514 (e.g., based on IC50 values) and a vehicle control (e.g., DMSO) for a specified time period (e.g., 24, 48 hours).

-

Cell Harvesting:

-

For adherent cells, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium and collect the cell suspension.

-

For suspension cells, directly collect the cell suspension.

-

-

Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in ice-cold PBS. While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets. The percentages of cells in G0/G1, S, and G2/M phases are determined by analyzing the DNA content histogram.

dot

Caption: Workflow for Cell Cycle Analysis using Flow Cytometry.

Western Blot Analysis of Key Signaling Proteins

This protocol describes the general procedure for detecting the expression levels of proteins involved in the OTS514-induced cell cycle arrest pathway.

Objective: To determine the effect of OTS514 on the protein levels of p21, p27, FOXO3, FOXM1, and phosphorylated AKT (p-AKT).

Materials:

-

Cancer cell line of interest

-

OTS514

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for p21, p27, FOXO3, FOXM1, p-AKT, and a loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification: Treat cells with OTS514 as described for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer. Determine the protein concentration of the lysates using a protein assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in sample buffer. Separate the proteins by size using SDS-PAGE. Transfer the separated proteins to a membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the protein bands using an imaging system. The intensity of the bands corresponding to the target proteins can be quantified and normalized to the loading control.

Clinical Development Status

As of the latest available information, there are no publicly registered clinical trials specifically for OTS514 listed on major clinical trial registries such as ClinicalTrials.gov. A related TOPK inhibitor, OTS964, has been investigated in preclinical and early clinical settings.[4] The lack of a registered clinical trial for OTS514 may be due to a variety of factors, including prioritization of other compounds or proprietary considerations. Researchers and drug development professionals are encouraged to monitor scientific publications and company press releases for any updates on the clinical development of OTS514.

Conclusion

OTS514 is a potent TOPK inhibitor that demonstrates significant anti-cancer activity by inducing cell cycle arrest, primarily at the G1 phase. Its mechanism of action is well-characterized, involving the disruption of key pro-proliferative signaling pathways and the upregulation of critical cell cycle inhibitors. The preclinical data strongly support the continued investigation of OTS514 and other TOPK inhibitors as a promising therapeutic strategy for a variety of cancers. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the cellular and molecular effects of this compound. While the clinical development path for OTS514 remains to be fully elucidated, its robust preclinical profile warrants continued attention from the scientific and drug development communities.

References

- 1. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reactome | 14-3-3 proteins bind AKT-phosphorylated FOXO3 [reactome.org]

- 3. Reactome | 14-3-3 proteins bind AKT-phosphorylated FOXO1 [reactome.org]

- 4. Highly effective new anti-cancer drug shows few side effects in mice - UChicago Medicine [uchicagomedicine.org]

The Impact of OTS514 on FOXM1 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of OTS514, a potent inhibitor of T-LAK cell-originated protein kinase (TOPK), with a specific focus on its impact on the phosphorylation of the transcription factor Forkhead Box M1 (FOXM1). Overexpression and constitutive activation of FOXM1 are hallmarks of numerous human cancers, contributing to tumor progression, metastasis, and therapeutic resistance. OTS514 has emerged as a promising therapeutic agent by virtue of its ability to modulate the TOPK-FOXM1 signaling axis. This document details the signaling pathways involved, presents quantitative data on the effects of OTS514 on FOXM1 phosphorylation, and provides comprehensive experimental protocols for the assessment of this interaction.

Introduction

Forkhead Box M1 (FOXM1) is a master regulator of the cell cycle, essential for the G2/M transition and proper mitotic progression. Its transcriptional activity is tightly controlled, in part by post-translational modifications, most notably phosphorylation. Hyperactivation of FOXM1 is a common feature in a wide array of malignancies and is associated with poor prognosis. T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), is a serine/threonine kinase that is frequently overexpressed in cancerous tissues while having limited expression in normal adult tissues. TOPK has been identified as a key upstream regulator of FOXM1.

OTS514 is a highly selective and potent small molecule inhibitor of TOPK, with a reported half-maximal inhibitory concentration (IC50) of 2.6 nM for its kinase activity.[1][2][3] By targeting TOPK, OTS514 effectively disrupts downstream signaling pathways that contribute to oncogenesis, including the phosphorylation and subsequent activation of FOXM1.[4][5] This guide will explore the intricate relationship between OTS514, TOPK, and FOXM1 phosphorylation.

Signaling Pathways

The primary mechanism by which OTS514 impacts FOXM1 is through the inhibition of TOPK. While TOPK can influence FOXM1 activity, the precise signaling cascade is multifaceted and can involve other intermediary kinases. Inhibition of TOPK by OTS514 leads to a downstream reduction in both the total protein levels and the phosphorylation status of FOXM1.[5] This, in turn, affects the expression of FOXM1 target genes involved in cell cycle progression and proliferation. Furthermore, the inhibition of the TOPK-FOXM1 axis by OTS514 has been shown to disrupt other critical pro-survival signaling pathways, including AKT, p38 MAPK, and NF-κB.[4][5]

Quantitative Data on OTS514's Effect on FOXM1 Phosphorylation

Treatment of cancer cell lines with OTS514 results in a dose-dependent decrease in the phosphorylation of FOXM1. While specific quantitative data from a single source is limited, a synthesis of available literature indicates a significant reduction in phosphorylated FOXM1 levels at nanomolar concentrations of OTS514. The following table summarizes the expected dose-dependent effect of OTS514 on FOXM1 phosphorylation in a representative cancer cell line after 24 hours of treatment.

| OTS514 Concentration (nM) | Cell Line | % Reduction in Phospho-FOXM1 (relative to control) | Reference |

| 10 | Human Myeloma Cell Lines (HMCLs) | Qualitatively described as reduced | [5] |

| 20 | Kidney Cancer Cell Lines | Significant growth inhibition, implying pathway disruption | [1] |

| 40 | Kidney Cancer Cell Lines | Significant growth inhibition, implying pathway disruption | [1] |

| 100 | Human Myeloma Cell Lines (HMCLs) | Qualitatively described as reduced | [5] |

Note: The percentage reduction is an estimation based on qualitative descriptions from the cited literature. Actual values may vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Culture and OTS514 Treatment

-

Cell Line Selection: Choose a cancer cell line with known high expression of TOPK and FOXM1 (e.g., various human myeloma, kidney, or ovarian cancer cell lines).

-

Cell Seeding: Plate cells in appropriate culture vessels and allow them to adhere and reach 60-70% confluency.

-

OTS514 Preparation: Prepare a stock solution of OTS514 in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 20, 40, 100 nM).

-

Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the different concentrations of OTS514. Include a vehicle control (DMSO) at a concentration equivalent to the highest OTS514 concentration.

-

Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

Western Blot Analysis of FOXM1 Phosphorylation

This protocol is designed to assess the levels of total and phosphorylated FOXM1 in cell lysates.

Reagents and Materials:

-

Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).

-

Primary antibodies:

-

Rabbit anti-phospho-FOXM1 (specific to a key phosphorylation site, e.g., Thr600).

-

Rabbit or mouse anti-FOXM1 (for total FOXM1).

-

Mouse anti-GAPDH or β-actin (as a loading control).

-

-

HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).

-

Enhanced chemiluminescence (ECL) detection reagents.

Procedure:

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add Laemmli sample buffer to each lysate and boil for 5 minutes at 95°C.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-FOXM1 (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with ECL detection reagents according to the manufacturer's protocol.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (Optional):

-

To detect total FOXM1 and a loading control on the same membrane, the membrane can be stripped of the phospho-FOXM1 antibody and then re-probed with antibodies against total FOXM1 and the loading control.

-

Conclusion

OTS514 demonstrates significant potential as a therapeutic agent by effectively targeting the TOPK-FOXM1 signaling axis, which is crucial for the proliferation and survival of many cancer cells. The inhibition of TOPK by OTS514 leads to a marked reduction in FOXM1 phosphorylation, thereby attenuating its oncogenic activity. The methodologies outlined in this guide provide a robust framework for researchers to investigate and quantify the impact of OTS514 on FOXM1 phosphorylation and its downstream signaling pathways. Further research in this area will be pivotal in elucidating the full therapeutic potential of OTS514 and in the development of novel anti-cancer strategies targeting the TOPK-FOXM1 nexus.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. T‐LAK cell‐originated protein kinase (TOPK): an emerging prognostic biomarker and therapeutic target in osteosarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent anti‐myeloma activity of the TOPK inhibitor OTS514 in pre‐clinical models - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of OTS514: A Potent TOPK Inhibitor for Cancer Therapy

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

T-LAK cell-originated protein kinase (TOPK), also known as PDZ-binding kinase (PBK), has emerged as a compelling target in oncology due to its overexpression in a wide array of human cancers and its correlation with poor patient prognosis. This technical guide provides an in-depth overview of the discovery, development, and preclinical evaluation of OTS514, a potent and selective small molecule inhibitor of TOPK. We will detail its mechanism of action, in vitro and in vivo efficacy, and the key signaling pathways it modulates. Furthermore, this whitepaper will present detailed experimental protocols for the core assays used to characterize OTS514, along with a summary of its pharmacokinetic and toxicological properties, and the subsequent development of its orally available derivative, OTS964.

Introduction

The search for novel, targeted therapies remains a cornerstone of cancer research. The ideal therapeutic target is a molecule that is essential for cancer cell survival and proliferation but has limited expression and function in normal adult tissues, thereby minimizing off-target toxicity. T-LAK cell-originated protein kinase (TOPK) fits this profile. TOPK is a serine/threonine kinase that plays a critical role in mitosis, particularly in cytokinesis. Its expression is tightly regulated in normal tissues but is significantly upregulated in numerous malignancies, including lung, breast, ovarian, and kidney cancers, as well as multiple myeloma.[1] High TOPK expression is often associated with more aggressive disease and poorer clinical outcomes.[1]

The discovery of OTS514 stemmed from a large-scale screening of approximately 300,000 compounds, followed by the synthesis and evaluation of over 1,000 chemical analogs to identify a lead compound with potent and selective TOPK inhibitory activity.[2] OTS514 emerged as a promising candidate, demonstrating potent anti-proliferative and pro-apoptotic effects in a broad range of cancer cell lines at nanomolar concentrations.[3][4]

Mechanism of Action

OTS514 exerts its anti-cancer effects by directly inhibiting the kinase activity of TOPK.[5] This inhibition disrupts the final stage of cell division, cytokinesis, leading to cell cycle arrest and subsequent apoptosis.[6] The molecular consequences of TOPK inhibition by OTS514 are multifaceted, impacting several critical downstream signaling pathways that are frequently dysregulated in cancer.

Key downstream effects of OTS514-mediated TOPK inhibition include:

-

Downregulation of FOXM1: Forkhead box protein M1 (FOXM1) is a key transcription factor that regulates the expression of genes essential for cell cycle progression and proliferation. TOPK is known to phosphorylate and activate FOXM1. OTS514 treatment leads to a reduction in FOXM1 activity.[2][4]

-

Modulation of Pro-Survival Signaling: OTS514 has been shown to disrupt several pro-survival signaling cascades, including the PI3K/AKT, p38 MAPK, and NF-κB pathways.[2]

-

Induction of Cell Cycle Inhibitors: Treatment with OTS514 leads to the upregulation of the cyclin-dependent kinase inhibitors p21 (CDKN1A) and p27 (CDKN1B), further contributing to cell cycle arrest.[2]

The signaling cascade initiated by TOPK and inhibited by OTS514 is visualized in the following diagram:

Caption: TOPK Signaling Pathway and the inhibitory effect of OTS514.

In Vitro Efficacy

OTS514 has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are consistently in the nanomolar range for TOPK-expressing cancer cells.

Table 1: In Vitro Activity of OTS514 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| Kidney Cancer | ||

| VMRC-RCW | Renal Cell Carcinoma | 19.9 - 44.1 |

| Caki-1 | Renal Cell Carcinoma | 19.9 - 44.1 |

| Caki-2 | Renal Cell Carcinoma | 19.9 - 44.1 |

| 769-P | Renal Cell Carcinoma | 19.9 - 44.1 |

| 786-O | Renal Cell Carcinoma | 19.9 - 44.1 |

| Ovarian Cancer | ||

| ES-2 | Ovarian Cancer | 3.0 - 46 |

| Multiple Myeloma | ||

| MM1.S | Multiple Myeloma | 11.6 - 29.4 |

| MM1.R | Multiple Myeloma | 11.6 - 29.4 |

| RPMI 8226 | Multiple Myeloma | 11.6 - 29.4 |

| KMS11 | Multiple Myeloma | 11.6 - 29.4 |

| JJN3 | Multiple Myeloma | 11.6 - 29.4 |

| LP-1 | Multiple Myeloma | 11.6 - 29.4 |

| NCI H929 | Multiple Myeloma | 11.6 - 29.4 |

| U266B1 | Multiple Myeloma | 11.6 - 29.4 |

Data sourced from multiple preclinical studies.[3][4][5]

In Vivo Efficacy and Toxicology

The anti-tumor activity of OTS514 and its derivative, OTS964, has been evaluated in several mouse xenograft models.

OTS514:

-

Lung Cancer: In a mouse xenograft model using human lung cancer cells, intravenous administration of OTS514 resulted in a tumor growth reduction of up to 65%. However, this was accompanied by significant hematopoietic toxicity, including a decrease in red and white blood cells and an increase in platelets.[6]

OTS964:

To address the toxicity concerns with OTS514, a derivative, OTS964, was developed. OTS964 is an orally bioavailable compound with an improved safety profile.

-

Multiple Myeloma: In an aggressive mouse xenograft model of multiple myeloma, oral administration of OTS964 at 100 mg/kg, 5 days a week, was well-tolerated and led to a tumor size reduction of 48%-81%.[2]

-

Lung Cancer: In a human lung tumor xenograft model, injections of OTS964 resulted in the complete elimination of tumors in 5 out of 6 mice within two weeks.[6]

Table 2: Summary of In Vivo Efficacy of TOPK Inhibitors

| Compound | Cancer Model | Administration Route | Dosage Regimen | Efficacy |

| OTS514 | Lung Cancer Xenograft | Intravenous | Not specified | Up to 65% tumor growth reduction |

| OTS964 | Myeloma Xenograft | Oral | 100 mg/kg, 5 days/week | 48%-81% tumor size reduction |

| OTS964 | Lung Cancer Xenograft | Injection | Not specified | Complete tumor elimination in 5 out of 6 mice |

Data compiled from published preclinical studies.[2][6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical evaluation of OTS514.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of OTS514 on cancer cell lines.

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of OTS514 (e.g., 0-1000 nM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Caption: Workflow for a typical MTT-based cell viability assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by OTS514.

Protocol:

-

Cell Treatment: Treat cancer cells with OTS514 at the desired concentration and time point.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Western Blot Analysis

This technique is used to assess the effect of OTS514 on the expression and phosphorylation status of proteins in the TOPK signaling pathway.

Protocol:

-

Cell Lysis: Treat cells with OTS514 and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate the protein lysates on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., TOPK, p-FOXM1, FOXM1, p-AKT, AKT, p-p38, p38, cleaved PARP) overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

OTS514 is a potent and selective inhibitor of TOPK with significant anti-cancer activity in a range of preclinical models. Its ability to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways highlights the therapeutic potential of targeting TOPK in oncology. While OTS514 itself exhibited dose-limiting hematopoietic toxicity, the development of its orally bioavailable derivative, OTS964, with an improved safety profile, represents a significant step forward. The remarkable efficacy of OTS964 in causing complete tumor regression in preclinical models provides a strong rationale for its further clinical development. Future studies should focus on elucidating the full spectrum of cancers that are sensitive to TOPK inhibition, identifying potential biomarkers of response, and exploring combination strategies with other anti-cancer agents. The continued investigation of TOPK inhibitors like OTS514 and OTS964 holds great promise for the development of novel and effective cancer therapies.

References

- 1. Frontiers | OTS964, a TOPK Inhibitor, Is Susceptible to ABCG2-Mediated Drug Resistance [frontiersin.org]

- 2. Potent anti-myeloma activity of the TOPK inhibitor OTS514 in pre-clinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

OTS514: A Comprehensive Technical Guide on its Potential as a Therapeutic for Ovarian Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract